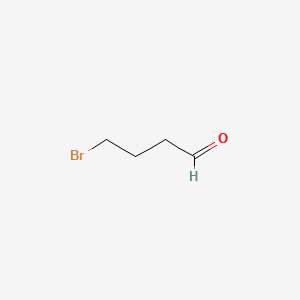

4-bromobutanal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBZKVJMOEKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191991 | |

| Record name | 4-Bromobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38694-47-2 | |

| Record name | 4-Bromobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38694-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038694472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromobutanal from Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromobutanal, a valuable bifunctional molecule in organic synthesis, starting from the readily available cyclic ether, tetrahydrofuran (B95107) (THF). The synthesis is a two-step process involving the initial ring-opening of THF to form 4-bromobutanol, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde. This guide provides detailed experimental protocols for each step, a comparative summary of quantitative data, and visual representations of the synthetic pathway and reaction mechanisms.

Overview of the Synthetic Pathway

The conversion of tetrahydrofuran to this compound is achieved through two sequential reactions:

-

Ring-Opening of Tetrahydrofuran: Treatment of THF with hydrobromic acid (HBr) cleaves the ether linkage to yield 4-bromobutanol. This reaction is typically carried out in the presence of a strong acid catalyst.

-

Oxidation of 4-Bromobutanol: The resulting primary alcohol, 4-bromobutanol, is then oxidized to this compound. This guide presents two common and effective methods for this transformation: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Swern oxidation. Both methods are known for their mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4-bromobutanol and its subsequent oxidation to this compound, allowing for a direct comparison of the different methodologies.

| Parameter | Step 1: Synthesis of 4-Bromobutanol | Step 2: Oxidation to this compound |

| Method | Ring-Opening with HBr | PCC Oxidation |

| Key Reagents | Tetrahydrofuran, Hydrobromic Acid, Sulfuric Acid[3] | 4-Bromobutanol, Pyridinium Chlorochromate (PCC), Celite, Dichloromethane[1] |

| Reaction Temperature | 80 ± 2°C[3] | 0°C to Room Temperature[1] |

| Reaction Time | 3 hours[3] | 2 to 4 hours[1] |

| Yield | 67.5%[3] | Typically high, though specific yield for this substrate is not cited. |

| Purity | 97.0% (GC)[3] | High, with appropriate workup. |

Experimental Protocols

Step 1: Synthesis of 4-Bromobutanol from Tetrahydrofuran

This protocol is adapted from a reported industrial synthesis.[3]

Materials:

-

Tetrahydrofuran (THF)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr) aqueous solution

-

Sodium Bicarbonate (NaHCO₃)

-

1000L reaction kettle (or appropriately scaled laboratory glassware)

Procedure:

-

Charge the reaction vessel with 200 kg of tetrahydrofuran and 19 kg (0.07 eq) of concentrated sulfuric acid.

-

Cool the mixture to a system temperature of 2 ± 2°C.

-

Slowly add 420 kg of 48% hydrobromic acid aqueous solution (0.9 eq) dropwise while maintaining the temperature at 2 ± 2°C.

-

After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.

-

Upon reaction completion, cool the mixture down to 0 ± 2°C.

-

Neutralize the system by adding 23 kg of sodium bicarbonate (0.1 eq) to adjust the pH to 7-8.

-

Perform an extraction to separate the organic phase.

-

Wash the organic phase.

-

Concentrate the organic phase to obtain the oily product, 4-bromobutanol.

Expected Outcome:

This procedure is reported to yield 286 kg (67.5%) of 4-bromobutanol with a purity of 97.0% as determined by gas chromatography.[3]

Step 2: Oxidation of 4-Bromobutanol to this compound

Two effective methods for this oxidation are presented below.

This is a general procedure for the PCC oxidation of a primary alcohol.[1][4]

Materials:

-

4-Bromobutanol

-

Pyridinium Chlorochromate (PCC)

-

Celite or Molecular Sieves

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Dry Ether

Procedure:

-

Suspend pyridinium chlorochromate (1.2 eq.) and Celite in dichloromethane (5 volumes) in a round-bottom flask at 0°C.

-

To this suspension, add a solution of 4-bromobutanol (1 eq.) in dichloromethane (5 volumes).

-

Allow the reaction mixture to stir at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A brown, tar-like material will precipitate as the reaction proceeds.[1]

-

Upon completion, wash the reaction mixture with dry ether and filter to remove the solid byproducts.

-

Remove the solvent from the filtrate by distillation or evaporation at room temperature to yield the crude this compound.

Note: This reaction should be performed under anhydrous conditions. The addition of Celite helps to prevent the tar-like byproducts from adhering to the flask.[1]

This is a general procedure for the Swern oxidation of a primary alcohol.[5]

Materials:

-

4-Bromobutanol

-

Oxalyl Chloride ((COCl)₂)

-

Dimethyl Sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, prepare a solution of oxalyl chloride (2 eq.) in dichloromethane (10 volumes) and cool it to -78°C using a dry ice/acetone bath.

-

To this solution, add dimethyl sulfoxide (4 eq.) dropwise and stir the mixture for one hour at -78°C.

-

Add a solution of 4-bromobutanol (1 eq.) in dichloromethane (5 volumes) to the reaction mixture at -78°C and stir for an additional two hours.

-

Add triethylamine (5-7 eq.) dropwise to the mixture.

-

Monitor the reaction by TLC. Upon completion, proceed with an appropriate aqueous workup.

Note: It is critical to maintain the reaction temperature at -78°C during the initial steps to avoid the formation of side products. The reaction liberates malodorous dimethyl sulfide (B99878) and toxic carbon monoxide, and therefore must be performed in a well-ventilated fume hood.[5]

Visualizations

Overall Synthetic Workflow

Caption: Synthetic pathway from Tetrahydrofuran to this compound.

Signaling Pathways for Oxidation

Caption: Simplified mechanisms for PCC and Swern oxidations.

References

An In-depth Technical Guide to 4-Bromobutanal: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutanal is a bifunctional aliphatic aldehyde of significant interest in organic synthesis. Possessing both a reactive aldehyde carbonyl group and a primary alkyl bromide, it serves as a versatile building block for the construction of a variety of molecular architectures, including heterocyclic compounds and extended carbon chains. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its application in synthetic chemistry. Detailed data is presented in tabular and graphical formats to facilitate its use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its bifunctional nature, containing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution, dictates its chemical behavior.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO | [3] |

| Molecular Weight | 151.00 g/mol | [3] |

| CAS Number | 38694-47-2 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 66-68 °C at 18 Torr | [4] |

| Density | 1.437 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents | [1] |

| InChI Key | GMZBZKVJMOEKGM-UHFFFAOYSA-N | [3] |

| SMILES | C(CC=O)CBr | [3] |

Spectroscopic Data

The structural characterization of this compound is achieved through standard spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CHO | ~9.8 | Triplet (t) | 1H | ~1.5 |

| -CH₂-Br | ~3.5 | Triplet (t) | 2H | ~6.5 |

| -CH₂-CHO | ~2.8 | Triplet (t) | 2H | ~7.0 |

| -CH₂-CH₂- | ~2.2 | Quintet (quin) | 2H | ~6.8 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~202 |

| -CH₂-CHO | ~45 |

| -CH₂-CH₂- | ~28 |

| -CH₂-Br | ~30 |

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2940-2820 | C-H | Alkyl C-H stretch |

| ~2720 | C-H | Aldehyde C-H stretch (characteristic) |

| ~1725 | C=O | Aldehyde carbonyl stretch (strong) |

| ~650 | C-Br | Alkyl bromide C-Br stretch |

Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 150 and 152.[3][4] Common fragmentation patterns for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.[5] Expected fragments include:

-

M-1: Loss of the aldehydic proton.

-

M-29: Loss of the formyl radical (-CHO).

-

M-79/81: Loss of the bromine radical.

-

Cleavage at the C₂-C₃ bond.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate in a wide range of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde moiety is susceptible to nucleophilic attack, participating in reactions such as:

-

Wittig Reaction: To form substituted alkenes.

-

Grignard and Organolithium Reactions: To generate secondary alcohols.[6]

-

Reductive Amination: To produce primary and secondary amines.

-

Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.

Reactions at the Alkyl Bromide

The primary alkyl bromide is a good substrate for Sₙ2 reactions, allowing for the introduction of various nucleophiles.

Intramolecular Reactions: Synthesis of Heterocycles

The presence of both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack within the same molecule allows for intramolecular cyclization reactions, providing a convenient route to five-membered rings.

A key application of this compound is in the synthesis of N-substituted-2-alkyl- or 2-aryl-pyrrolidines. This transformation proceeds via a two-step, one-pot process involving initial reductive amination of the aldehyde with a primary amine, followed by intramolecular nucleophilic substitution.[7]

The reaction begins with the formation of an imine or iminium ion intermediate from this compound and a primary amine. This intermediate is then reduced in situ to a secondary amine. The subsequent addition of a base facilitates the intramolecular Sₙ2 reaction, where the amine nitrogen acts as a nucleophile, displacing the bromide to form the pyrrolidine ring.

Experimental Protocols

Representative Protocol for the Synthesis of N-Benzyl-2-propylpyrrolidine

This protocol is a representative example based on established synthetic methodologies for reductive amination followed by intramolecular cyclization.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (B48309) (1.0 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a solution of this compound in anhydrous dichloromethane, add benzylamine at room temperature. Stir the mixture for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in anhydrous acetonitrile, add potassium carbonate, and heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-benzyl-2-propylpyrrolidine.

Handling, Storage, and Disposal

Handling: this compound is an irritant and should be handled in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[10] Avoid inhalation of vapors and contact with skin and eyes.[8] An eyewash station and safety shower should be readily accessible.

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality. Due to its potential for polymerization or degradation, storage at reduced temperatures (refrigeration) is advisable for long-term stability.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[10] Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

This compound is a highly useful and versatile bifunctional building block in organic synthesis. Its ability to undergo a wide array of chemical transformations at both the aldehyde and alkyl bromide moieties makes it an important precursor for the synthesis of complex organic molecules, particularly five-membered heterocyclic systems. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in the research and development of new chemical entities.

References

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 4-Bromobutyraldehyde | C4H7BrO | CID 3016005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38694-47-2 | Benchchem [benchchem.com]

- 5. 4-Bromobutyric acid(2623-87-2) IR Spectrum [m.chemicalbook.com]

- 6. readchemistry.com [readchemistry.com]

- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Bromobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-bromobutanal, a bifunctional molecule of interest in organic synthesis. Due to the limited availability of experimentally-derived spectra in the public domain, this document focuses on a comprehensive prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the well-established spectroscopic characteristics of its constituent functional groups: an aldehyde and a primary bromoalkane. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from typical chemical shifts and absorption frequencies for aldehydes and alkyl halides.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CHO) | 9.5 - 10.0[1][2][3] | Triplet (t) | 1H |

| H-2 (-CH₂CHO) | 2.6 - 2.8 | Quartet of triplets (qt) | 2H |

| H-3 (-CH₂CH₂Br) | 2.0 - 2.4 | Quintet (quin) | 2H |

| H-4 (-CH₂Br) | 3.4 - 3.6[4] | Triplet (t) | 2H |

Predicted in CDCl₃ at 300 MHz. Coupling constants are expected to be in the range of 6-8 Hz.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CHO) | 195 - 205[5][6][7] |

| C-2 (CH₂CHO) | 40 - 50 |

| C-3 (CH₂CH₂Br) | 28 - 38 |

| C-4 (CH₂Br) | 30 - 40 |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750[8][9][10][11] | Medium, Sharp |

| Aldehyde C=O Stretch | 1720 - 1740[10][11][12] | Strong, Sharp |

| Alkyl C-H Stretch | 2850 - 3000[8] | Medium to Strong |

| C-Br Stretch | 500 - 680 | Medium to Strong |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and reference it to the residual CHCl₃ peak at 7.26 ppm.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[18]

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Process the FID by applying a Fourier transform.

-

Phase the spectrum and reference it to the CDCl₃ triplet at approximately 77.16 ppm.[19]

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean, dry, and free of scratches. Clean with a dry solvent like anhydrous acetone (B3395972) if necessary and handle by the edges.

-

Place one or two drops of liquid this compound onto the center of one salt plate using a Pasteur pipette.[20]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[21]

-

-

IR Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Aldehyde IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How To [chem.rochester.edu]

- 14. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. benchchem.com [benchchem.com]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]

CAS number 38694-47-2 properties and suppliers

An In-depth Technical Guide to 4-Bromobutanal (CAS: 38694-47-2)

This guide provides a comprehensive overview of the chemical and physical properties, safety information, applications, and suppliers of this compound (CAS Number: 38694-47-2). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound, also known as 4-bromobutyraldehyde, is an organic compound classified as an aldehyde.[1] Its structure consists of a four-carbon butanal chain with a bromine atom attached to the fourth carbon.[1] This bifunctional molecule, containing both an aldehyde and a bromoalkane group, serves as a versatile intermediate in various organic syntheses.[1][2]

Table 1: Chemical Identifiers for CAS 38694-47-2

| Identifier | Value |

|---|---|

| CAS Number | 38694-47-2 |

| Molecular Formula | C₄H₇BrO[1][3][4][5][6][7][8][9][10] |

| IUPAC Name | This compound[6][7] |

| Synonyms | 4-Bromobutyraldehyde, Butanal, 4-bromo-[1][5][6][7] |

| InChI Key | GMZBZKVJMOEKGM-UHFFFAOYSA-N[1][5][6][8] |

| Canonical SMILES | C(CC=O)CBr[1][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 151.00 g/mol [3][6] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Distinctive[1] |

| Density | 1.437 g/cm³[7][11] |

| Boiling Point | 177 °C at 760 mmHg[7][11] |

| Flash Point | 87.6 °C[7][11] |

| Solubility | Soluble in organic solvents[1] |

| Refractive Index | 1.454[11] |

| Topological Polar Surface Area | 17.1 Ų[8] |

Safety and Handling

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4][12]

Handling and Storage:

-

It is recommended to handle this substance with appropriate personal protective equipment, including gloves and eye/face protection.[13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] For long-term stability, storage in an inert atmosphere in a freezer at temperatures under -20°C is advised.[4]

Applications and Reactivity

This compound is a valuable reagent in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] The electrophilic nature of the carbonyl carbon allows it to participate in various nucleophilic addition reactions, a characteristic reaction of aldehydes.[1] The presence of the bromine atom provides a site for nucleophilic substitution reactions, making it a useful building block for introducing a four-carbon chain into a molecule.[15]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published in peer-reviewed literature; however, information from technical datasheets and specific examples provides insight into its analysis and synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

An analytical method for this compound has been described using reverse-phase (RP) HPLC.[5] This method is suitable for analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[5]

Methodology:

-

Column: Newcrom R1 HPLC column.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5]

-

Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be substituted with formic acid.[5]

-

UPLC Applications: The method can be adapted for fast UPLC applications using columns with smaller (3 µm) particle sizes.[5]

Enzymatic Synthesis Example

A synthesis involving this compound is described in a reaction utilizing an enzyme for cyanohydrin formation.[12]

Methodology:

-

Reactants: Aldehyde (0.24 mmol), (S,S)-[(salen)Ti(μ-O)]₂ (5 mol %), and Acetonitrile (AcCN, 3 equivalents).[12]

-

Enzyme: Candida antarctica lipase (B570770) B (CALB, 20 mg).[12]

-

Solvent System: Toluene (1 mL) and an aqueous buffer (1 mL).[12]

-

Procedure:

-

The aldehyde and titanium catalyst are dissolved in toluene.[12]

-

The buffer and CALB are added to the solution.[12]

-

Acetonitrile, diluted with toluene, is added to the organic phase at a constant rate over 24-25 hours using a syringe pump.[12]

-

The reaction is maintained at 40°C for 15 hours.[12]

-

Reaction progress is monitored by chiral Gas Chromatography (GC) using undecane (B72203) as an internal standard.[12]

-

Suppliers

This compound is available from various chemical suppliers, typically with a purity of 95% or higher. Lead times and availability may vary.

Table 3: Selected Suppliers of this compound (CAS 38694-47-2)

| Supplier | Purity/Notes |

|---|---|

| Manchester Organics | 95% purity, lead time 6-8 weeks.[3] |

| Sigma-Aldrich (via Enamine) | 95% purity. |

| BLD Pharm | Documentation available (NMR, HPLC, etc.).[4] |

| Aldlab Chemicals, LLC | 95% purity.[9] |

| Synblock | ≥98% purity, provides MSDS, NMR, HPLC.[10] |

| TRC (LGC Standards) | Available via custom synthesis.[16] |

| Guidechem | Lists multiple suppliers from various regions.[17] |

| LookChem | Lists multiple suppliers including Dayang Chem and Henan Coreychem.[18] |

| ChemicalBook | Lists multiple suppliers.[2] |

| Ambeed | Provides safety and synthesis application information.[12] |

| CymitQuimica | Provides general product information.[1] |

| AccelaChem | For R&D use only.[19] |

| abcr Gute Chemie | Lists physical and hazardous characteristics.[20] |

| Molbase | Lists suppliers such as YONGYICHEM.[11] |

References

- 1. CAS 38694-47-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-bromobutyraldehyde | 38694-47-2 [chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 38694-47-2|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromobutyraldehyde | SIELC Technologies [sielc.com]

- 6. 4-Bromobutyraldehyde | C4H7BrO | CID 3016005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pinpools.com [pinpools.com]

- 8. Page loading... [wap.guidechem.com]

- 9. aldlab-chemicals_4-Bromobutyraldehyde [aldlab.com]

- 10. CAS 38694-47-2 | this compound - Synblock [synblock.com]

- 11. MOLBASE [key.molbase.com]

- 12. ambeed.com [ambeed.com]

- 13. guidechem.com [guidechem.com]

- 14. guidechem.com [guidechem.com]

- 15. guidechem.com [guidechem.com]

- 16. Buy Online CAS Number 38694-47-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 17. Page loading... [wap.guidechem.com]

- 18. lookchem.com [lookchem.com]

- 19. 38694-47-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 20. AB576878 | CAS 38694-47-2 – abcr Gute Chemie [abcr.com]

Stability and Storage of 4-Bromobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutanal is a reactive bifunctional molecule of significant interest in organic synthesis, particularly as a precursor for pharmaceutical intermediates. Its utility is, however, intrinsically linked to its stability. This technical guide provides a comprehensive overview of the known stability profile and optimal storage conditions for this compound. It outlines the principal degradation pathways, recommended handling procedures, and a detailed protocol for conducting stability studies. This document is intended to serve as a critical resource for researchers to ensure the integrity of this compound in their experimental workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its bifunctional nature, possessing both an aldehyde and a bromoalkane, dictates its reactivity and stability. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, while the carbon-bromine bond can undergo substitution reactions.

| Property | Value | Source |

| Molecular Formula | C4H7BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | |

| Boiling Point | 66-68 °C at 18 Torr | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Storage Temperature | Below -20°C | [4] |

| Storage Conditions | Inert atmosphere, freezer | [4] |

| Shipping | Cold-chain transportation |

Stability and Degradation Profile

While specific, long-term stability studies on this compound are not extensively published in peer-reviewed literature, its chemical structure as a reactive aliphatic aldehyde allows for the extrapolation of likely degradation pathways. Aldehydes are known to be sensitive to oxygen, light, and trace amounts of acid or base, which can catalyze degradation.

The primary degradation pathways for aliphatic aldehydes include oxidation and polymerization (trimerization).

Oxidation

In the presence of atmospheric oxygen, this compound is expected to undergo autoxidation to form 4-bromobutanoic acid. This reaction can proceed via a free-radical chain mechanism and is often accelerated by light and heat.

Polymerization (Trimerization)

Aldehydes, particularly in concentrated form and at low temperatures or in the presence of acid catalysts, can undergo trimerization to form 1,3,5-trioxane (B122180) derivatives. In the case of this compound, this would lead to the formation of 2,4,6-tris(3-bromopropyl)-1,3,5-trioxane. This process can lead to a significant decrease in the purity of the aldehyde.

A conceptual diagram of the potential degradation pathways is presented below:

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C.[4] | Minimizes the rate of degradation reactions such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Prevents oxidation by atmospheric oxygen. |

| Light | Store in an amber or opaque container. | Protects the compound from light-catalyzed degradation. |

| Container | Use a tightly sealed, clean, and dry glass container. | Prevents contamination and ingress of moisture, which can promote degradation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] | This compound may be harmful if inhaled or comes into contact with skin.[1] |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific analytical capabilities and requirements of the research laboratory.

Objective

To evaluate the stability of this compound under defined storage conditions (e.g., temperature, light exposure, and atmosphere) over a specified period.

Materials

-

This compound (high purity)

-

Inert gas (Argon or Nitrogen)

-

Controlled temperature storage chambers (e.g., freezers, refrigerators, incubators)

-

Amber glass vials with PTFE-lined caps

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

-

Reference standards for this compound and potential degradation products (if available)

Experimental Workflow

Caption: Workflow for the stability assessment of this compound.

Procedure

-

Initial Analysis (t=0):

-

Perform a comprehensive analysis of the initial batch of this compound to determine its purity and identify any existing impurities. This will serve as the baseline.

-

Analytical methods such as GC-FID or HPLC should be validated for linearity, accuracy, and precision.

-

-

Sample Preparation:

-

Aliquot the this compound into a series of amber glass vials.

-

For samples to be stored under an inert atmosphere, purge the headspace of the vials with argon or nitrogen before sealing.

-

-

Storage:

-

Place the prepared vials in the designated controlled storage chambers representing the different conditions to be tested (e.g., -20°C/dark/inert, 4°C/dark/inert, 25°C/dark/inert, 25°C/light/air).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Perform a visual inspection for any changes in color or appearance.

-

Analyze the sample using the validated analytical method to determine the purity of this compound.

-

If significant degradation is observed, use a technique like GC-MS to identify the major degradation products.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Calculate the degradation rate for each condition.

-

Based on the data, establish the recommended shelf-life and optimal storage conditions.

-

Conclusion

This compound is a valuable but inherently reactive chemical. Its stability is paramount for its successful application in research and development. By understanding its potential degradation pathways and adhering to stringent storage and handling conditions, researchers can ensure the quality and reliability of this important synthetic building block. The implementation of a systematic stability testing program, as outlined in this guide, is strongly recommended to establish in-house shelf-life and handling protocols.

References

The Bifunctional Nature of 4-Bromobutanal: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the dual reactivity of 4-bromobutanal, a versatile building block in organic synthesis, with a focus on its applications in the construction of complex molecular architectures relevant to drug discovery.

Introduction: this compound (C₄H₇BrO) is a bifunctional organic compound possessing both an aldehyde and a primary alkyl bromide. This unique structural feature makes it a valuable intermediate in a wide array of chemical transformations, allowing for sequential or orthogonal reactions at its two distinct reactive sites.[1][2] Its ability to participate in both nucleophilic additions at the carbonyl group and nucleophilic substitutions at the carbon-bromine bond renders it a powerful tool for the synthesis of diverse molecular scaffolds, including heterocyclic systems prevalent in many pharmaceutical agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular emphasis on detailed experimental protocols and the visualization of reaction pathways.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a pungent odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 66-68 °C at 18 Torr | [2] |

| Solubility | Soluble in common organic solvents |

The Dual Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the electrophilic aldehyde and the electrophilic alkyl bromide. This allows for a variety of synthetic strategies, including the selective reaction of one group while preserving the other for subsequent transformations.

Reactions at the Aldehyde Terminus

The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, forming new carbon-carbon and carbon-heteroatom bonds.

-

Wittig Reaction: The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a straightforward method for the formation of bromo-substituted alkenes. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used.[5]

-

Grignard Reaction: Grignard reagents readily add to the carbonyl carbon of this compound to yield secondary alcohols. The bromide functionality can be retained under carefully controlled reaction conditions, providing a handle for further synthetic modifications.

Reactions at the Alkyl Bromide Terminus

The primary alkyl bromide is a good substrate for Sₙ2 reactions with a variety of nucleophiles.

-

Nucleophilic Substitution with Amines: Primary and secondary amines can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of nitrogen-containing heterocycles.

-

Formation of Ethers and Thioethers: Alkoxides and thiolates can be employed as nucleophiles to generate ethers and thioethers.

Application in the Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound is elegantly exploited in the synthesis of various heterocyclic compounds, which are core structures in many bioactive molecules.[3][4] Intramolecular cyclization of derivatives formed from the initial reaction at one of the functional groups is a common and powerful strategy.

Synthesis of Tetrahydrofurans

Substituted tetrahydrofurans are found in numerous natural products and pharmaceuticals.[3][6] One synthetic approach involves the reaction of this compound with a Grignard reagent, followed by intramolecular Williamson ether synthesis.

Caption: Synthesis of Tetrahydrofurans from this compound.

Synthesis of Piperidines

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry.[4][7] A common strategy for its synthesis involves the reductive amination of this compound with a primary amine, followed by intramolecular N-alkylation.

Caption: Synthesis of Piperidines from this compound.

Experimental Protocols

The following are representative experimental protocols that highlight the bifunctional reactivity of this compound.

Protocol 1: Wittig Reaction of this compound

This protocol describes the synthesis of a bromo-alkene from this compound.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired bromo-alkene.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Grignard Reaction and Subsequent Cyclization to a Tetrahydrofuran Derivative

This protocol outlines the synthesis of a 2-substituted tetrahydrofuran.

Materials:

-

Magnesium turnings

-

Anhydrous Diethyl Ether (Et₂O)

-

Aryl or Alkyl Bromide (R-Br)

-

This compound

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure: Part A: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of the aryl or alkyl bromide (1.1 equivalents) in anhydrous Et₂O dropwise to initiate the reaction.

-

Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

Part B: Reaction with this compound and Cyclization

-

Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous Et₂O dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude bromo-alcohol in anhydrous THF and add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water and extract with Et₂O.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the tetrahydrofuran derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Reductive Amination and Cyclization to an N-Substituted Piperidine

This protocol details the synthesis of an N-substituted piperidine.

Materials:

-

This compound

-

Primary Amine (R-NH₂)

-

Sodium Triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure: Part A: Reductive Amination

-

To a solution of this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part B: Intramolecular Cyclization

-

Dissolve the crude bromo-amine in acetonitrile.

-

Add potassium carbonate (2.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the N-substituted piperidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Multi-Step Synthesis in Drug Discovery: An Exemplary Workflow

The bifunctional nature of this compound makes it a valuable precursor in the multi-step synthesis of complex bioactive molecules. The following diagram illustrates a hypothetical workflow for the synthesis of a drug candidate incorporating a substituted piperidine moiety.

Caption: Multi-step synthesis of a drug candidate using this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving this compound and related compounds. It is important to note that reaction yields and conditions can vary significantly based on the specific substrates, reagents, and experimental setup.

Table 1: Representative Yields for Reactions of this compound Derivatives

| Reaction Type | Substrate(s) | Product | Yield (%) | Reference(s) |

| Wittig Reaction | 4-Chlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-chlorophenyl)acrylate | 98 (E/Z = 97:3) | [8] |

| Intramolecular Cyclization | γ-Hydroxy terminal alkene, Aryl bromide | Substituted Tetrahydrofuran | up to >80 | [3][6] |

| Piperidine Synthesis | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | 4-(4-Bromophenyl)piperidine | 98 | [9] |

Table 2: Spectroscopic Data for Butanal and Related Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Butanal | 9.77 (t, 1H), 2.42 (dt, 2H), 1.66 (sext, 2H), 0.95 (t, 3H) | 202.8, 45.8, 15.7, 13.7 | ~1730 (C=O) |

| This compound | ~9.8 (t, 1H), ~3.4 (t, 2H), ~2.8 (m, 2H), ~2.2 (m, 2H) | ~201, ~44, ~32, ~30 | ~1725 (C=O), ~645 (C-Br) |

| 4-(4-Bromophenyl)piperidine | 7.31 (d, 2H), 7.13 (d, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H) | 145.3, 131.2, 128.5, 128.2, 119.4, 45.6, 41.4, 32.7 | - |

Note: Spectroscopic data for this compound is estimated based on typical chemical shifts and may vary depending on the solvent and experimental conditions.

Conclusion

This compound is a highly versatile and valuable bifunctional reagent in organic synthesis. Its dual reactivity allows for the construction of a wide range of molecular architectures, particularly heterocyclic scaffolds that are of significant interest in drug discovery and development. The ability to perform selective and sequential reactions at its aldehyde and alkyl bromide functionalities provides chemists with a powerful tool for the efficient synthesis of complex target molecules. The experimental protocols and reaction workflows presented in this guide serve as a foundation for researchers to harness the full synthetic potential of this important building block.

References

- 1. 4-Bromobutyraldehyde | C4H7BrO | CID 3016005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-bromobutanal, a versatile reagent in organic synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound, also known as 4-bromobutyraldehyde, is a bifunctional molecule containing both an aldehyde group and a bromine atom.[1] This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic compounds.[1][2] It typically appears as a colorless to pale yellow liquid.[1]

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 66-68 °C | at 18 Torr |

| Density | 1.437 g/cm³ | at Standard Temperature and Pressure (STP) |

| Molecular Formula | C₄H₇BrO | |

| Molecular Weight | 151.00 g/mol |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point via Vacuum Distillation

Given that this compound has a boiling point determined at reduced pressure, vacuum distillation is the appropriate method.[3][4] This technique is essential for compounds that may decompose at their atmospheric boiling point or for which distillation at atmospheric pressure would require excessively high temperatures.[6][7][8]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[9][10][11] By reducing the pressure inside the distillation apparatus using a vacuum pump, the boiling point is significantly lowered.[6][7][9]

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Vacuum trap

-

Manometer

-

Heating mantle

-

Stir bar

-

Vacuum grease

Procedure:

-

Apparatus Assembly: All glassware must be inspected for cracks or defects before assembly to prevent implosion under vacuum. The joints of the distillation apparatus are lightly greased to ensure an airtight seal. A stir bar is placed in the round-bottom flask to prevent bumping, as boiling stones are ineffective under vacuum.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask.

-

System Evacuation: The assembled apparatus is connected to the vacuum trap and the vacuum source. The vacuum is applied before heating begins. This allows for the removal of any low-boiling volatile impurities at room temperature.[12] The pressure of the system is monitored with a manometer.

-

Heating and Distillation: Once a stable, reduced pressure is achieved, the heating mantle is turned on. The sample is heated gradually until it begins to boil.

-

Boiling Point Measurement: The temperature is recorded when the vapor condensation ring rises to the level of the thermometer bulb and remains constant. This stable temperature reading is the boiling point of the liquid at the measured pressure.[6]

-

Collection: The distilled liquid (distillate) is collected in the receiving flask.

-

Shutdown: After the distillation is complete, the heating is turned off, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Determination of Density using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring a precise volume of it.[1][2][3][4][13]

Principle: The density of a substance is its mass per unit volume. A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (like distilled water), and filled with the sample liquid, the density of the sample can be calculated.[2][4]

Apparatus:

-

Pycnometer (specific gravity bottle) with a capillary stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Calibration of Pycnometer Volume:

-

The pycnometer is thoroughly cleaned and dried, then weighed accurately on the analytical balance (mass m₀).[4]

-

It is then filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, allowing excess water to exit through the capillary, ensuring the volume is precisely met.[4][13]

-

The exterior of the pycnometer is carefully dried, and it is weighed again (mass m₁).

-

The volume of the pycnometer (V) is calculated using the formula: V = (m₁ - m₀) / ρ_water

-

-

Measurement of Sample Density:

-

The calibrated pycnometer is emptied, cleaned, and thoroughly dried.

-

It is then filled with this compound at the same temperature as the calibration. The stopper is inserted, and any excess liquid is removed.

-

The filled pycnometer is weighed to determine its mass (mass m₂).

-

-

Calculation of Density:

-

The mass of the this compound sample (m_sample) is calculated: m_sample = m₂ - m₀

-

The density of the this compound (ρ_sample) is then calculated using the calibrated volume: ρ_sample = m_sample / V

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. mt.com [mt.com]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. Pycnometer - Sciencemadness Wiki [sciencemadness.org]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. Purification [chem.rochester.edu]

- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 8. Understanding Vacuum Distillation [sihaienergytech.com]

- 9. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide on the Discovery and Synthesis of 4-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutanal is a key bifunctional molecule utilized as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and other complex organic compounds. Its structure, incorporating both a reactive aldehyde and a terminal bromine atom, allows for sequential and diverse chemical transformations. This technical guide provides a comprehensive overview of the historical development and modern synthetic methodologies for preparing this compound. Detailed experimental protocols for key synthetic routes are presented, along with a comparative analysis of their advantages and limitations. Quantitative data is summarized in structured tables for ease of reference, and reaction pathways are illustrated using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction and Historical Perspective

The history of this compound is intrinsically linked to the broader development of methods for the synthesis of ω-haloaldehydes. While a definitive "discovery" paper for this compound is not readily identifiable in early chemical literature, its emergence as a synthetic target was a natural progression from the study of bifunctional compounds in the early to mid-20th century. Early methods for the preparation of haloaldehydes were often challenging, plagued by low yields and the inherent instability of the aldehyde functional group towards both self-condensation and oxidation.

The primary historical and current approach to synthesizing this compound involves a two-step sequence: the formation of its more stable precursor, 4-bromo-1-butanol (B1194514), followed by its oxidation to the desired aldehyde. The development of reliable methods for both of these transformations has been pivotal to the accessibility of this compound for synthetic applications.

Synthesis of the Precursor: 4-Bromo-1-butanol

The synthesis of 4-bromo-1-butanol is well-established, with two primary routes dominating the landscape: the ring-opening of tetrahydrofuran (B95107) (THF) and the hydrobromination of 1,4-butanediol (B3395766).

Ring-Opening of Tetrahydrofuran

The acid-catalyzed ring-opening of tetrahydrofuran with hydrobromic acid (HBr) is a common and efficient method for the preparation of 4-bromo-1-butanol.

Reaction Pathway:

Figure 1: Synthesis of 4-Bromo-1-butanol from THF.

Experimental Protocol:

A detailed procedure for the synthesis of 4-bromo-1-butanol from THF is as follows:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid.

-

Cool the mixture to 2 ± 2 °C.

-

Slowly add 420 kg of 48% aqueous hydrobromic acid dropwise, maintaining the temperature.

-

After the addition is complete, raise the temperature to 80 ± 2 °C and maintain for 3 hours.

-

Cool the reaction mixture to 0 ± 2 °C.

-

Neutralize the mixture to a pH of 7-8 with 23 kg of sodium bicarbonate.

-

Extract the product, wash the organic phase, and concentrate under reduced pressure to yield 4-bromo-1-butanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 67.5% | [1] |

| Purity (GC) | 97.0% | [1] |

Hydrobromination of 1,4-Butanediol

An alternative route involves the azeotropic distillation of 1,4-butanediol with hydrobromic acid.[2]

Experimental Protocol:

-

A mixture of 1,4-butanediol and 47% aqueous hydrobromic acid is subjected to azeotropic distillation.

-

The water-HBr azeotrope is continuously removed, driving the reaction to completion.

-

The crude product is then purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~65% | [2] |

Oxidation of 4-Bromo-1-butanol to this compound

The critical step in the synthesis of this compound is the selective oxidation of the primary alcohol in 4-bromo-1-butanol to an aldehyde without over-oxidation to a carboxylic acid or unwanted side reactions involving the bromine atom. Several modern oxidation methods are suitable for this transformation.

Figure 2: General oxidation of 4-Bromo-1-butanol.

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

PCC is a mild and selective oxidizing agent that is widely used for the conversion of primary alcohols to aldehydes.

Experimental Protocol:

-

Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of 4-bromo-1-butanol (1 equivalent) in CH₂Cl₂ to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be further purified by distillation.

Quantitative Data:

| Reagent | Molar Ratio | Solvent | Time (h) | Yield (%) |

| PCC | 1.5 | CH₂Cl₂ | 2-4 | Typically >85 |

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Pyrrolidines using 4-Bromobutanal and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in bioactive molecules has rendered the development of efficient and versatile synthetic routes to substituted pyrrolidines a significant focus of chemical research. One effective strategy for the construction of the N-substituted pyrrolidine core involves the reaction of primary amines with bifunctional reagents such as 4-bromobutanal. This approach offers a straightforward and convergent pathway to a diverse range of pyrrolidine derivatives, making it a valuable tool in medicinal chemistry and drug discovery.

This document provides detailed application notes and a general protocol for the synthesis of N-substituted pyrrolidines from this compound and various primary amines. The reaction proceeds via a two-step, one-pot process involving an initial reductive amination to form a secondary amine intermediate, which then undergoes intramolecular cyclization to yield the desired pyrrolidine product.

Reaction Principle and Mechanism

The synthesis of N-substituted pyrrolidines from this compound and a primary amine is a tandem reaction that combines two key transformations: reductive amination and intramolecular N-alkylation.

-

Imine Formation and Reduction (Reductive Amination): The primary amine first reacts with the aldehyde group of this compound to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base).[1][2] The in situ reduction of this imine with a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields a 4-bromobutyl-substituted secondary amine.[3][4] The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the aldehyde.[3][4]

-

Intramolecular Cyclization: The resulting secondary amine, containing a nucleophilic nitrogen and an electrophilic primary bromide, undergoes a subsequent intramolecular SN2 reaction. The amine attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered pyrrolidine ring.[5] This intramolecular cyclization is generally favorable due to the formation of a stable, low-strain five-membered ring.

The overall transformation can be performed in a single reaction vessel, making it an efficient one-pot synthesis.[5][6][7]

Caption: Reaction mechanism for pyrrolidine synthesis.

Experimental Protocols

This section provides a general experimental protocol for the one-pot synthesis of N-substituted pyrrolidines from this compound and primary amines.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, n-butylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous (optional solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (optional, for sensitive substrates)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

General Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of this compound: To the stirred solution of the amine, add this compound (1.0-1.2 eq.) dropwise at room temperature. The reaction mixture may be cooled in an ice bath for highly reactive amines.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Caption: Experimental workflow for pyrrolidine synthesis.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted pyrrolidines from this compound and various primary amines. The yields are based on literature reports of analogous reactions and are intended to be illustrative. Actual yields may vary depending on the specific substrate and reaction conditions.

| Primary Amine (R-NH₂) | R Group | Solvent | Reducing Agent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |

| Benzylamine | Benzyl | DCM | NaBH(OAc)₃ | 18 | Room Temp | 75-85 |

| Aniline | Phenyl | DCE | NaBH(OAc)₃ | 24 | Room Temp | 60-70 |

| p-Methoxyaniline | 4-Methoxyphenyl | DCE | NaBH(OAc)₃ | 24 | Room Temp | 65-75 |

| n-Butylamine | n-Butyl | DCM | NaBH(OAc)₃ | 16 | Room Temp | 70-80 |

| Cyclohexylamine | Cyclohexyl | DCM | NaBH(OAc)₃ | 20 | Room Temp | 70-80 |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction can be sensitive to moisture. Increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C) may improve the yield.

-

Side Reactions: The formation of byproducts may occur, particularly if the imine intermediate is not efficiently reduced. Ensure a sufficient excess of the reducing agent is used. For less reactive amines, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.

-

Purification Challenges: The polarity of the N-substituted pyrrolidine product will vary depending on the nature of the 'R' group. The choice of eluent for column chromatography should be optimized accordingly.

Conclusion

The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of N-substituted pyrrolidines. The one-pot nature of the reaction, coupled with the use of mild and selective reagents, makes it an attractive approach for generating libraries of pyrrolidine-containing compounds for screening in drug discovery and development programs. The protocol provided herein can be adapted and optimized for a wide range of primary amines, enabling access to a diverse set of pyrrolidine derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

The Strategic Application of 4-Bromobutanal in the Total Synthesis of Bioactive Natural Products

Introduction

4-Bromobutanal is a versatile bifunctional reagent that has proven to be a valuable building block in the complex art of natural product total synthesis. Its utility stems from the presence of two distinct reactive functional groups: a terminal aldehyde and a primary alkyl bromide. This arrangement allows for a variety of strategic bond formations, enabling the construction of intricate molecular architectures found in biologically active natural products. The aldehyde functionality serves as a handle for nucleophilic additions, Wittig-type olefinations, and reductive aminations, while the alkyl bromide is an excellent electrophile for substitution reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. This application note will detail the use of this compound in the total synthesis of several natural products, providing experimental protocols and summarizing key reaction data.

Key Applications and Reaction Classes

The strategic advantage of this compound lies in its ability to participate in sequential or one-pot multi-component reactions to rapidly build molecular complexity. Common transformations involving this compound in the context of natural product synthesis include:

-

Fischer Indole (B1671886) Synthesis: The aldehyde can react with a substituted hydrazine (B178648) to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form an indole ring system. The bromo- functionality can be retained for further diversification.

-

Reductive Amination and Cyclization: The aldehyde can undergo reductive amination with a primary amine, and the resulting secondary amine can then displace the bromide intramolecularly to form a nitrogen-containing heterocycle.

-

Grignard and Barbier-type Reactions: The aldehyde is a competent electrophile for organometallic reagents. The alkyl bromide can be converted to an organometallic species itself, or it can be a site for subsequent reactions.

-

Annulation Reactions: this compound can be employed in annulation strategies to construct cyclic systems, where the aldehyde directs the initial bond formation and the bromide facilitates a subsequent ring closure.

Data Presentation: this compound in Natural Product Synthesis

The following table summarizes the use of this compound in the total synthesis of selected natural products, highlighting the key reaction, and the reported yield.

| Natural Product | Key Reaction Involving this compound | Reagents and Conditions | Yield (%) | Reference |

| 3,10-Dibromofascaplysin | Fischer Indole Synthesis | 3-Bromophenylhydrazine, EtOH, H₂O, Autoclave, 150 °C, 1 h | Not explicitly reported for this step, but part of a multi-step synthesis. | [2][3] |

| Tetraponerines T1-T8 | Indium-mediated aminoallylation and cyclization | (R/S)-tert-Butylsulfinamide, Indium, Allyl Bromide, THF; then KHMDS | Good overall yield for the sequence. | [4] |

Experimental Protocols

Synthesis of 6-Bromotryptamine and 4-Bromotryptamine Mixture for Fascaplysin (B45494) Synthesis[2][3]

This protocol describes the initial Fischer indole synthesis step utilizing this compound in the synthesis of brominated fascaplysin derivatives.

Procedure:

-